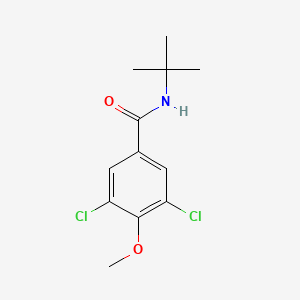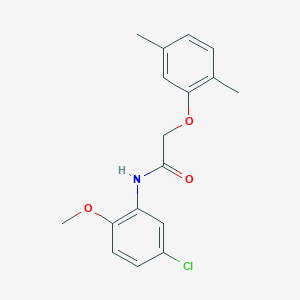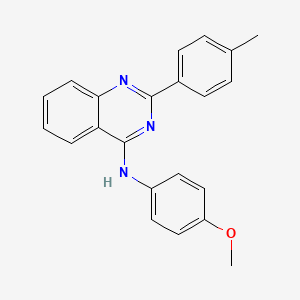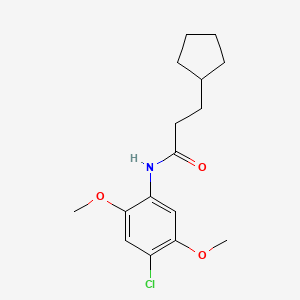![molecular formula C17H16F3NO2 B5801260 4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). It is a potent tool for studying the physiological and pathological roles of EAAT1 in the central nervous system.
Mecanismo De Acción
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide selectively inhibits EAAT1 by binding to its substrate-binding site and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels and subsequent activation of glutamate receptors. 4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide has no significant effect on other EAAT subtypes or other transporters such as the glutamate-aspartate transporter.
Biochemical and Physiological Effects:
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to increase the extracellular levels of glutamate in the brain and spinal cord, leading to the activation of glutamate receptors. This can result in excitotoxicity, which is a pathological process that damages neurons and can lead to cell death. 4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to have neuroprotective effects in certain models of neurological disorders such as stroke and spinal cord injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a potent and selective inhibitor of EAAT1, making it a valuable tool for studying the physiological and pathological roles of EAAT1 in the central nervous system. However, 4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide has a relatively short half-life in vivo, which can limit its usefulness in certain experiments. Additionally, 4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective EAAT1 inhibitors. Another area of interest is the investigation of the role of EAAT1 in various neurological disorders and the potential therapeutic applications of EAAT1 inhibitors. Additionally, the development of more effective methods for administering 4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide in vivo could expand its usefulness in research.
Métodos De Síntesis
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide can be synthesized by the reaction of 2-(trifluoromethyl)benzoyl chloride with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction yields 4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research to investigate the physiological and pathological roles of EAAT1 in the central nervous system. EAAT1 is primarily expressed in astrocytes and is responsible for the clearance of glutamate from the synaptic cleft. Dysregulation of EAAT1 has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
4-propan-2-yloxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11(2)23-13-9-7-12(8-10-13)16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPVNQJDLWZYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propan-2-yloxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)



![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)